O-tert-Butyl-L-serine methyl ester hydrochloride
Overview
Description
O-tert-Butyl-L-serine methyl ester hydrochloride is a protected L-serine used in peptide synthesis . It acts as a reagent in the mechanochemical preparation of hydantoin from amino esters and in its application to the synthesis of the anti-epileptic drug phenytoin .
Molecular Structure Analysis
The molecular formula of O-tert-Butyl-L-serine methyl ester hydrochloride is C8H17NO3·HCl . The molecular weight is 211.69 g/mol . The structure of the compound includes a tert-butyl group, a serine group, a methyl ester group, and a hydrochloride group .Chemical Reactions Analysis
O-tert-Butyl-L-serine methyl ester hydrochloride is used as a reagent in the mechanochemical preparation of hydantoin from amino esters . It also finds application in the synthesis of the anti-epileptic drug phenytoin .Physical And Chemical Properties Analysis
O-tert-Butyl-L-serine methyl ester hydrochloride is a solid at 20 degrees Celsius . It has a specific rotation of +6.8 to +8.2 degrees (C=1, DMF) . The compound appears as a white to almost white powder or crystal .Scientific Research Applications
Polymer Synthesis : It is used in the synthesis of polymers containing O-tert-butyl-L-serine. The preparation of both high and low molecular weight homopolymers, as well as water-soluble block copolymers, has been reported (Tooney & Fasman, 1968).
Intermediate in Synthesis of Non-Proteinogenic Amino Acids : It serves as a starting material for the synthesis of protected methyl esters of non-proteinogenic amino acids, like 2,3-l-diaminopropanoic acid, using reductive amination and other processes (Temperini et al., 2020).
Manufacturing N,O-Protected Amino Acids : It is employed in scalable approaches for manufacturing N,O-protected-(S)-2-methylserine, useful in large-scale organic synthesis (Anson et al., 2011).
Anionic Ring-Opening Polymerization : This compound is used in the synthesis and anionic ring-opening polymerization of cyclic carbonates derived from amino acids like L-serine and L-threonine (Sanda, Kamatani, & Endo, 2001).
Synthesis of Diaminocyclitols : It is utilized in the synthesis of diaminocyclitols, key skeletons for certain antibiotics like Fortimicin AM and AK (Kang, Park, Konradi, & Pedersen, 1996).
Preparation of Oxazolidines : It's used in the synthesis of N-Boc protected oxazolidines, which are important synthetic precursors for medicinally significant candidates (Khadse & Chaudhari, 2015).
Enantioselective Alkylation : It plays a role in the enantioselective alkylation of certain amino acid esters, leading to the synthesis of specific amino acid derivatives (Shirakawa, Yamamoto, Liu, & Maruoka, 2014).
Improved Enantioselective Synthesis : It's used for improving the enantioselectivity in the synthesis of protected amino acids like (3S,4S)-4-amino-3,5-dihydroxypentanoic acid (Mei, Zhang, & Li, 2010).
Mechanism of Action
Target of Action
O-tert-Butyl-L-serine methyl ester hydrochloride, also known as H-Ser(tBu)-OMe.HCl, is a derivative of the amino acid serine . As an amino acid derivative, it is likely to interact with various biological targets, including proteins and enzymes.
Mode of Action
As a serine derivative, it may influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Biochemical Pathways
Given its potential role in influencing the secretion of anabolic hormones and providing fuel during exercise, it may be involved in various metabolic and hormonal pathways .
Pharmacokinetics
Its solubility in various solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone suggests that it may have good bioavailability.
Result of Action
Its potential role in influencing the secretion of anabolic hormones, providing fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage suggests that it may have various physiological effects.
properties
IUPAC Name |
methyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3.ClH/c1-8(2,3)12-5-6(9)7(10)11-4;/h6H,5,9H2,1-4H3;1H/t6-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIABNBULSRKSU-RGMNGODLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584967 | |
Record name | Methyl O-tert-butyl-L-serinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17114-97-5 | |
Record name | Methyl O-tert-butyl-L-serinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.